molecular formula C19H17FN4O4S2 B2991845 N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide CAS No. 893141-00-9

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No.: B2991845
CAS No.: 893141-00-9
M. Wt: 448.49
InChI Key: RCTDVPKDURXVPH-UHFFFAOYSA-N
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Description

The compound N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide features a 1,3,4-thiadiazole core substituted with:

  • A 2,5-dimethoxyphenyl group via an amide linkage.
  • A 3-fluorobenzamide moiety connected through a thioether (-S-) bridge.

The 1,3,4-thiadiazole ring confers rigidity and electronic diversity due to sulfur and nitrogen atoms, while the methoxy and fluorine substituents modulate solubility, bioavailability, and target interactions .

Properties

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O4S2/c1-27-13-6-7-15(28-2)14(9-13)21-16(25)10-29-19-24-23-18(30-19)22-17(26)11-4-3-5-12(20)8-11/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTDVPKDURXVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a complex organic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Structural Overview

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. The presence of the 2,5-dimethoxyphenyl group and the 3-fluorobenzamide moiety suggests potential interactions with various biological targets.

Anticancer Properties

  • Mechanism of Action : Thiadiazole derivatives have been shown to exhibit anticancer properties by inhibiting DNA synthesis and promoting apoptosis in cancer cells. The specific mechanisms include:
    • Inhibition of key kinases involved in tumorigenesis.
    • Induction of cell cycle arrest and apoptosis through mitochondrial pathways .
  • Research Findings :
    • A study indicated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including HCT116 (human colon cancer), H460 (lung cancer), and MCF-7 (breast cancer), with IC50 values ranging from 0.28 to 10 μg/mL .
    • Another investigation highlighted that 1,3,4-thiadiazole derivatives showed selective inhibition of tumor growth in vivo and in vitro by targeting uncontrolled cell division .

Antimicrobial Activity

  • Antibacterial and Antifungal Effects : Compounds containing the thiadiazole ring have demonstrated notable antibacterial and antifungal activities against several strains:
    • Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
    • Reported MIC values suggest that certain thiadiazole derivatives can outperform standard antibiotics .
  • Case Studies :
    • A specific derivative showed an MIC of 32.6 μg/mL against fungal strains, outperforming itraconazole (47.5 μg/mL) .

Table of Biological Activities

Activity TypeTarget Organisms/Cell LinesIC50/MIC ValuesReference
AnticancerHCT116, H460, MCF-70.28 - 10 μg/mL
AntibacterialS. aureus, E. coli32.6 μg/mL
AntifungalA. niger, Aspergillus32.6 μg/mL

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Synthesis Method Key Properties/Activity
Target Compound 1,3,4-Thiadiazole 2,5-Dimethoxyphenyl, 3-fluorobenzamide Likely POCl₃-mediated (inferred) High solubility (methoxy), electronic modulation (F)
Compound I () 1,3,4-Thiadiazole 3-Phenylpropyl, 2-chlorophenyl Reflux with POCl₃, ammonia precipitation Lipophilic (alkyl chain), moderate reactivity (Cl)
Compound 4.1 () 1,3,4-Thiadiazole Trichloroethyl, acetamide H₂SO₄ cyclization Steric bulk (Cl₃), IR νmax=1670 cm⁻¹
Nitazoxanide Derivative () Thiazole 5-Chloro, 2,4-difluorobenzamide Pyridine/benzoyl chloride coupling PFOR inhibition, H-bond dimers
Oxadiazole-Benzodioxole () 1,3,4-Oxadiazole Benzodioxolylmethyl, 4-fluorobenzamide Not detailed Enhanced π-π stacking, lower S-content

Research Findings and Implications

  • Electronic Effects : Fluorine and methoxy groups in the target compound likely enhance dipole interactions and solubility compared to chloro or alkyl substituents in analogs .
  • Synthetic Challenges : Thiadiazole synthesis often requires harsh conditions (e.g., POCl₃, H₂SO₄), but substituent choice affects yield and purity .
  • Biological Relevance : While highlights PFOR inhibition in thiazole derivatives, the target’s thiadiazole core may offer improved metabolic stability for similar applications .

Q & A

Q. What are the optimal synthetic routes for N-(5-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide, and what challenges are associated with its purification?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving thiol-alkylation and amide coupling. A typical approach involves reacting 5-mercapto-1,3,4-thiadiazole derivatives with 2-chloro-N-(2,5-dimethoxyphenyl)acetamide under reflux in acetone with potassium carbonate as a base (Method D in ). Purification challenges arise from byproducts like unreacted thiols or residual solvents. Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol or methanol) are effective, but HPLC may be required for high-purity isolation (>95%).

Q. How can X-ray crystallography and spectroscopic techniques confirm the molecular structure of this compound?

  • Methodological Answer : X-ray diffraction (XRD) provides definitive structural confirmation by resolving bond lengths, angles, and torsion angles, as demonstrated in similar thiadiazole derivatives (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide in ). Spectroscopic characterization includes:
  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and amide NH (δ 10.2–10.5 ppm).
  • FT-IR : Stretching vibrations for C=O (1650–1680 cm⁻¹), C-S (650–750 cm⁻¹), and NH (3250–3350 cm⁻¹).

Q. What in vitro biological assays are appropriate for evaluating the antimicrobial potential of this thiadiazole derivative?

  • Methodological Answer : Follow protocols from Frija et al. (2019) for antimicrobial testing:
  • MIC (Minimum Inhibitory Concentration) : Use microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922).
  • Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values) to assess secondary bioactivity.
  • Cytotoxicity Screening : MTT assay on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity.

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking, DFT) effectively predict the binding affinity of this compound with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), leveraging structural data from similar amide-thiadiazole hybrids (e.g., ). Key residues (e.g., Arg174, Asp88) may form hydrogen bonds with the amide and thiadiazole moieties.
  • DFT Calculations : Gaussian 09 at B3LYP/6-31G(d) level optimizes geometry and calculates electrostatic potential maps to identify nucleophilic/electrophilic sites.

Q. How can researchers resolve discrepancies between theoretical predictions and experimental bioactivity data for this compound?

  • Methodological Answer :
  • Data Triangulation : Cross-validate docking results with MD simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories.
  • Experimental Replication : Test bioactivity under varied conditions (pH, temperature) to identify environmental dependencies, as seen in pH-sensitive antimicrobial assays.
  • Statistical Analysis : Apply multivariate regression to isolate structural descriptors (e.g., logP, polar surface area) influencing activity.

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) of analogs of this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents on the dimethoxyphenyl (e.g., replacing -OCH₃ with -CF₃) or fluorobenzamide groups via parallel synthesis.
  • SAR Workflow :

In Silico Screening : Use ChemAxon or MOE to generate 3D-QSAR models.

Biological Profiling : Test analogs in enzyme inhibition assays (e.g., COX-1/2 for anti-inflammatory potential).

Cluster Analysis : PCA or hierarchical clustering to group analogs by activity profiles.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in solubility data between computational predictions and experimental measurements?

  • Methodological Answer :
  • Experimental Validation : Use shake-flask method (HPLC quantification) in buffers of varying pH to account for ionization effects.
  • Computational Refinement : Adjust COSMO-RS parameters (in software like ADF) to include solvent-solute interactions missed in initial predictions.

Methodological Framework Integration

Q. How can AI-driven tools like COMSOL Multiphysics enhance process optimization for synthesizing this compound?

  • Methodological Answer :
  • Reaction Modeling : Simulate heat/mass transfer in reflux systems to optimize reaction time and solvent ratios.
  • Machine Learning : Train neural networks on historical synthesis data (yield, purity) to predict ideal conditions (e.g., catalyst loading, temperature).

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